Cyclopentene, 4,4-dichloro-

vinylcyclopropane rearrangement thermal isomerization regiospecificity

Cyclopentene, 4,4-dichloro- (CAS 5296‑48‑0), is a five-membered cycloalkene bearing two chlorine atoms at the 4‑position, with molecular formula C5H6Cl2 and a molecular weight of 137.01 g mol⁻¹. This gem‑dichloro substitution pattern imparts a unique reactivity profile that distinguishes it from other dichlorocyclopentene isomers, particularly in thermal rearrangement and cycloaddition chemistry [REFS‑1].

Molecular Formula C5H6Cl2
Molecular Weight 137.00 g/mol
CAS No. 5296-48-0
Cat. No. B14744444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentene, 4,4-dichloro-
CAS5296-48-0
Molecular FormulaC5H6Cl2
Molecular Weight137.00 g/mol
Structural Identifiers
SMILESC1C=CCC1(Cl)Cl
InChIInChI=1S/C5H6Cl2/c6-5(7)3-1-2-4-5/h1-2H,3-4H2
InChIKeyGVZSEVSNGREDBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Dichlorocyclopentene (CAS 5296-48-0): A Differentiated Gem-Dihalocyclopentene Building Block for Selective Synthesis


Cyclopentene, 4,4-dichloro- (CAS 5296‑48‑0), is a five-membered cycloalkene bearing two chlorine atoms at the 4‑position, with molecular formula C5H6Cl2 and a molecular weight of 137.01 g mol⁻¹. This gem‑dichloro substitution pattern imparts a unique reactivity profile that distinguishes it from other dichlorocyclopentene isomers, particularly in thermal rearrangement and cycloaddition chemistry [REFS‑1]. Its computed boiling point (158.5 °C) and density (1.25 g cm⁻³) are characteristic of this substitution pattern, serving as identity checks during procurement [REFS‑2].

Why 4,4-Dichlorocyclopentene Cannot Be Substituted by Common Dichlorocyclopentene Isomers


A simple interchange with other dichlorocyclopentene isomers is not possible because the 4,4‑gem‑dichloro architecture dictates dramatic differences in thermal stability, regiospecificity, and subsequent functionalization options. Isomers such as 1,2‑dichlorocyclopentene or 3,3‑dichlorocyclopentene exhibit markedly different reactivity and are not observed in the exclusive rearrangements documented for the 4,4‑isomer under controlled pyrolysis conditions [REFS‑1]. Consequently, substitution by an alternative dichlorocyclopentene can lead to reaction failure, loss of regiospecificity, or the generation of unintended by‑products that compromise downstream synthetic or analytical workflows.

Quantitative Evidence Guide: 4,4-Dichlorocyclopentene Differential Performance Data


Exclusive Regiospecificity in Thermal Vinylcyclopropane Rearrangement vs. 3,3‑Dichlorocyclopentene

When 1,1‑dichloro‑2‑vinylcyclopropane is pyrolyzed at 200 °C, it yields exclusively 4,4‑dichlorocyclopentene; no 3,3‑dichlorocyclopentene is detected even at trace levels [REFS‑1]. In contrast, alternative pathways that might give the 3,3‑isomer are completely suppressed, demonstrating the unique directing effect of the gem‑dichloro substituents. The rearrangement rate for the closely related 1‑methyl‑4,4‑dichlorocyclopentene precursor is 6.5 × 10⁻⁵ s⁻¹ at 200 °C, whereas the non‑halogenated isopropenylcyclopropane achieves a comparable rate only at 346 °C – a >140 °C difference in thermal budget [REFS‑1].

vinylcyclopropane rearrangement thermal isomerization regiospecificity

Thermal Rate Acceleration by Chlorine Substitution: Chlorinated vs. Non‑Halogenated Substrate

The first‑order rate constant for the rearrangement of 1,1‑dichloro‑2‑methyl‑2‑vinylcyclopropane (which produces 1‑methyl‑4,4‑dichlorocyclopentene) is 6.5 × 10⁻⁵ s⁻¹ at 200 °C [REFS‑1]. For the non‑halogenated analog isopropenylcyclopropane, a comparable rate (8.3 × 10⁻⁵ s⁻¹) is only achieved at 346 °C [REFS‑2]. This >140 °C gap translates into an approximately 10⁵‑fold rate enhancement introduced by the gem‑dichloro substituent, significantly lowering the thermal energy required for the rearrangement.

kinetics rate constant chlorine substituent effect

Physicochemical Identity: Differentiating 4,4‑Dichlorocyclopentene from 1,2‑Dichlorocyclopentene

The computed boiling point of 4,4‑dichlorocyclopentene is 158.5 °C at 760 mmHg, with a density of 1.25 g cm⁻³ [REFS‑1]. By comparison, the 1,2‑dichloro isomer has a computed boiling point of 158.3 °C and a density of 1.30 ± 0.1 g cm⁻³ [REFS‑2]. While the boiling point difference is small, the density distinction (Δ ≈ 0.05 g cm⁻³) combined with differential refractive index (n = 1.511 for 4,4‑isomer [REFS‑1] vs. 1.506 for 1,2‑isomer [REFS‑2]) provides a reliable fingerprint for isomer verification upon receipt.

physicochemical properties boiling point density

Top Application Scenarios for 4,4-Dichlorocyclopentene in Research and Industrial Procurement


Fundamental Research on Vinylcyclopropane Rearrangement Mechanisms

The exclusive formation of 4,4‑dichlorocyclopentene at 200 °C makes this compound the definitive entry point for studying the thermal vinylcyclopropane‑cyclopentene rearrangement. The complete absence of the 3,3‑isomer provides an unambiguous mechanistic probe, allowing researchers to isolate stereochemical and kinetic variables without confounding by‑products [REFS‑1].

Precursor for Gem‑Dichloro‑Functionalized Building Blocks in Total Synthesis

The gem‑dichloro functionality serves as a masked carbonyl equivalent. 4,4‑Dichlorocyclopentene can be hydrolyzed or reduced to cyclopentanone derivatives, providing a direct route to chiral lactones such as (+)-2‑oxabicyclo[3.3.0]oct‑6‑en‑3‑one, a key intermediate in prostaglandin synthesis [REFS‑1][REFS‑2].

Dienophile in Diels–Alder Cycloadditions for Polycyclic Frameworks

The electron‑withdrawing gem‑dichloro substituents activate the cyclopentene double bond toward Diels–Alder reactions. 4,4‑Dichlorocyclopentene has been employed as a dienophile with hexachlorocyclopentadiene for the construction of polycyclic chlorinated frameworks, offering a pathway to compounds with potential agrochemical or materials applications [REFS‑3].

Analytical Reference Standard for Isomer Discrimination

The distinct density (1.25 g cm⁻³), refractive index (1.511), and computed boiling point (158.5 °C) make 4,4‑dichlorocyclopentene a reliable reference compound for distinguishing among dichlorocyclopentene isomers during quality control, regulatory submissions, or process monitoring [REFS‑4].

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